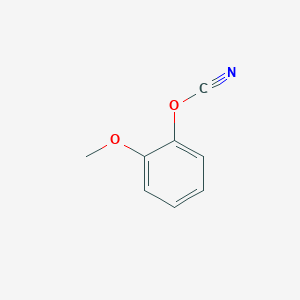

2-Methoxyphenyl cyanate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-10-7-4-2-3-5-8(7)11-6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVQPKXNZSZWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504992 | |

| Record name | 2-Methoxyphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-91-3 | |

| Record name | 2-Methoxyphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Methoxyphenyl Cyanate and Analogues

Polymerization and Cyclotrimerization Processes of Cyanate (B1221674) Esters

The principal reaction of cyanate esters is the [2+2+2] cyclotrimerization of their cyanate (-O-C≡N) groups, which leads to the formation of a highly stable, cross-linked network of aromatic 1,3,5-triazine (B166579) rings. rsc.orgbts.gov This polymerization can be initiated thermally or catalytically and is often a complex process involving several intermediate steps. rsc.org The resulting polycyanurate networks are known for their excellent thermal stability and fire resistance. bts.gov

Thermally Initiated Cyclotrimerization Kinetics and Enthalpy

The thermal curing of cyanate esters is an exothermic process that can be effectively studied using techniques like Differential Scanning Calorimetry (DSC). rsc.orgnih.gov This method allows for the determination of key kinetic parameters and the enthalpy of cyclotrimerization.

The enthalpy of cyclotrimerization for cyanate esters typically falls within the range of 80–110 kJ per mole of cyanate groups. rsc.org For instance, the enthalpy for a monocyanate ester with a sulfur-containing bridge was found to be 90 ± 5 kJ per mole of cyanate groups. nih.gov Similarly, a biphenyl (B1667301) cyanate ester exhibited an enthalpy of cyclotrimerization near the expected value of 100 kJ/mol-equivalent of cyanate ester. dtic.mil The heat generated during this reaction is significant, making DSC a suitable method for monitoring the reaction kinetics. rsc.org

The kinetics of thermally initiated cyclotrimerization can be complex and are often influenced by the presence of impurities, such as residual phenols and water, which can catalyze the reaction. rsc.org Isoconversional kinetic analysis of DSC data has revealed that the activation energy for cyclotrimerization can vary significantly with the extent of conversion, indicating a multi-step reaction mechanism. rsc.org For some cyanate esters, the activation energies have been observed to span a range of 50–100 kJ mol−1. rsc.org

The polymerization process is also affected by diffusion limitations, especially in the later stages as the viscosity of the reaction mixture increases. rsc.orgnih.gov This can lead to a transition from a kinetically controlled to a diffusion-controlled regime, which complicates the kinetic analysis. nih.gov

Table 1: Enthalpy of Cyclotrimerization for Various Cyanate Esters

| Cyanate Ester Type | Enthalpy of Cyclotrimerization (kJ/mol of OCN groups) | Reference |

| General Range | 80–110 | rsc.org |

| Sulfur-Bridged Monocyanate Ester | 90 ± 5 | nih.gov |

| Biphenyl Cyanate Ester | ~100 | dtic.mil |

| Oligomeric Cyanate Ester Blends | 60-66 | bris.ac.uk |

Mechanistic Insights into Cyclotrimerization: Intermediate Formation (e.g., Imidocarbonate)

The mechanism of cyanate ester cyclotrimerization is intricate and involves the formation of several intermediates. rsc.orgnih.gov A key proposed intermediate in this process is the imidocarbonate. nih.govcircuitinsight.comgoogle.com

The presence of imidocarbonate as an intermediate has been supported by spectroscopic studies. For example, upon heating a mixture of a cyanate ester and a hydroxyl-containing compound, the decrease in the cyanate and hydroxyl absorbances in the FTIR spectrum is accompanied by an initial increase in the absorbance of the imidocarbonate, which then decreases as the triazine ring is formed. circuitinsight.com While the imidocarbonate pathway is well-recognized, alternative mechanisms have also been proposed, and the exact roles of various intermediates can be influenced by reaction conditions and the specific cyanate ester structure. researchgate.netresearchgate.net

The general mechanism can be summarized in the following steps:

Initiation: A cyanate ester molecule reacts with a nucleophile (e.g., a phenol) to form an imidocarbonate intermediate. nih.govgoogle.com

Propagation: The imidocarbonate then reacts with a second cyanate ester molecule. nih.govgoogle.com

Cyclization: A third cyanate ester molecule adds to the growing chain, leading to the formation of the cyclic 1,3,5-triazine product. nih.gov

Impact of Bridging Groups on Reactivity and Polymerization Rate

The chemical structure of the bridging group connecting the aromatic rings in bis-cyanate esters significantly influences their reactivity and the rate of polymerization. nih.govresearchgate.net Studies have shown that both the electronic and steric properties of the bridging group can affect the kinetics of cyclotrimerization. researchgate.netnih.gov

Research on aryl cyanates with different bridging fragments, such as isopropylidene ((CH3)2C), sulfur (S), and oxygen (O), revealed that the nature of the bridge impacts reactivity. researchgate.net It was found that monomers with a sulfur bridge exhibited the highest reactivity, while those with an isopropylidene bridge had the lowest. researchgate.netresearchgate.net The enhanced reactivity of the sulfur-bridged monomer was attributed to its higher polarizability, which can promote stronger intermolecular interactions and a more favorable orientation of the reacting species. researchgate.netresearchgate.net

Steric hindrance also plays a crucial role. Cyanate esters with more sterically demanding bridging groups have been observed to cure more slowly. nih.gov For example, the presence of a bulky substituent ortho to the cyanate group can slow down the trimerization process. However, it has also been noted that while sterically demanding groups may slow the reaction, they can also lead to a more complete cure. nih.gov

The rigidity of the cyanate ester molecule, influenced by the bridging group, can also affect its reactivity and the properties of the resulting polymer. nih.govresearchgate.net More rigid structures may lead to polymers with higher glass transition temperatures. nih.gov

Table 2: Influence of Bridging Groups on Cyanate Ester Reactivity

| Bridging Group | Relative Reactivity | Key Influencing Factor | Reference |

| Sulfur (S) | Highest | Higher polarizability | researchgate.netresearchgate.net |

| Isopropylidene ((CH3)2C) | Lowest | Lower polarizability | researchgate.netresearchgate.net |

| Sterically Demanding Groups | Slower Cure Rate | Steric hindrance | nih.gov |

Catalytic Cyclotrimerization: Titanium Tetrachloride Catalysis

The cyclotrimerization of aryl cyanates can be efficiently catalyzed by various compounds, including Lewis acids. google.com Titanium tetrachloride (TiCl4) has been identified as an effective catalyst for this reaction, allowing the clean conversion of aryl cyanates to 1,3,5-triazines at room temperature (25 °C) in a solvent like dichloromethane. rsc.orgresearchgate.net

Kinetic and spectroscopic studies have provided insights into the mechanism of TiCl4-catalyzed cyclotrimerization. The proposed mechanism involves the formation of a complex between the cyanate ester and titanium tetrachloride. The rate-limiting step is believed to be the nucleophilic attack of the nitrogen atom of a cyanate group on the cyanato carbon of the cyanate-titanium tetrachloride complex. rsc.orgresearchgate.net

Following this initial step, the subsequent reactions are fast, and there is no evidence for the formation of dimeric or acyclic trimeric intermediates. rsc.orgresearchgate.net It is suggested that these subsequent steps involve a series of rapid, stereoselective reactions of nitrilium ion intermediates. rsc.orgresearchgate.net The use of such catalysts can significantly accelerate the curing process and allow for polymerization under milder conditions than purely thermal methods. rsc.orgresearchgate.net

Investigation of Chemoselectivity and Regioselectivity in Reactions

The study of chemoselectivity and regioselectivity is crucial for understanding and controlling the reactions of cyanate esters and their related isocyanate analogues. These concepts determine which functional group in a molecule will react and at which position, respectively.

Reactions of 2-Methoxyphenyl Isocyanate with Nucleophiles

2-Methoxyphenyl isocyanate is a versatile reagent in organic synthesis, largely due to the reactivity of its isocyanate (-N=C=O) group towards nucleophiles. lookchem.com The presence of the methoxy (B1213986) group at the ortho position influences its reactivity and selectivity.

The primary reaction of 2-methoxyphenyl isocyanate is with nucleophiles such as amines, alcohols, and water. nih.gov The reaction with primary and secondary amines is particularly notable, leading to the formation of stable urea (B33335) linkages. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon atom of the isocyanate group.

The methoxy group plays a significant role in the reactivity of 2-methoxyphenyl isocyanate. As an electron-donating group, it can stabilize intermediates formed during reactions. However, its position ortho to the isocyanate group also introduces steric hindrance, which can reduce the rate of reaction compared to less hindered isocyanates but can also enhance selectivity by preventing unintended side reactions.

The chemoselectivity of isocyanates allows them to react preferentially with certain functional groups over others. For instance, isocyanates can be reduced to formamides using specific reagents like the Schwartz reagent, which shows high chemoselectivity by not affecting other sensitive functionalities such as esters, nitro groups, and nitriles. organic-chemistry.org Similarly, in hydroboration reactions, isocyanates can be selectively converted to the corresponding products with excellent functional group tolerance over imines and nitriles. goettingen-research-online.de

In reactions involving multiple nucleophilic sites, the regioselectivity is important. For example, in a reaction with a molecule containing both primary and secondary amine groups, the isocyanate may react preferentially with the more nucleophilic or less sterically hindered amine. nih.gov In the case of 2-methoxyphenyl isocyanate, the ortho-methoxy group can influence the regioselectivity of its reactions with unsymmetrical nucleophiles.

Decarbonylation of Isocyanates: Lewis Acid Catalysis

The decarbonylation of isocyanates, including aryl isocyanates like 2-methoxyphenyl isocyanate, can be effectively achieved using catalytic amounts of Lewis acidic boranes in a mild and efficient reaction protocol. researchgate.netnih.gov The outcome of this reaction is highly dependent on the electronic properties and the position of substituents on the isocyanate. researchgate.net

In the specific case of 2-methoxyphenyl isocyanate, its reaction with the Lewis acid boron trichloride (B1173362) (BCl₃) leads to an interesting intramolecular cyclisation. researchgate.net When 20 mol% of BCl₃ is used, the reaction yields benzoxazolone. researchgate.net Increasing the amount to a stoichiometric quantity of BCl₃ also results in the formation of this cyclized product. researchgate.net This transformation highlights the influence of the ortho-methoxy group, which participates in the reaction, leading to a stable heterocyclic compound rather than a simple decarbonylation product. nih.govresearchgate.net

Detailed studies combining experimental results and Density Functional Theory (DFT) calculations have been crucial in understanding the formation of various products, such as mono- or di-carboxamidation products and benzoxazolone compounds, from different isocyanates under these conditions. nih.govcardiff.ac.uk The mechanism can be influenced by whether the Lewis acid coordinates to the nitrogen or oxygen atom of the isocyanate group, with harder Lewis acids potentially favoring oxygen coordination. researchgate.net

Table 1: Products from Lewis Acid-Catalyzed Reactions of 2-Methoxyphenyl Isocyanate

| Reactant | Catalyst | Product |

|---|---|---|

| 2-Methoxyphenyl isocyanate | BCl₃ (20 mol%) | Benzoxazolone |

| 2-Methoxyphenyl isocyanate | BCl₃ (stoichiometric) | Benzoxazolone |

Metathesis Reactions of Aryl Isocyanates with Aldehydes

Aryl isocyanates and aromatic aldehydes, which are typically unreactive towards each other at room temperature, can undergo a metathesis reaction in the presence of group (IV) metal alkoxide catalysts. researchgate.net This reaction produces imines and extrudes carbon dioxide. researchgate.net The catalytic process is initiated by the rapid insertion of the aryl isocyanate into the metal n-butoxide. The resulting insertion product then reacts with the aldehyde to drive the metathesis. researchgate.net

In a different catalytic system, a supramolecular resorcinarene (B1253557) hexameric capsule has been shown to promote an unusual reaction between isocyanides and electron-deficient aromatic aldehydes, resulting in the formation of imines and carbon monoxide. unimore.it While this involves isocyanides rather than isocyanates, it demonstrates an alternative pathway to imine synthesis catalyzed within a confined molecular environment. unimore.it

Regioselectivity of Aryl Radical Attack on Isocyanates

The reaction of aryl radicals with isocyanates is a subject of detailed study, often employing a combination of mass spectrometry experiments and DFT calculations to probe the gas-phase reactivity. rsc.orgrsc.org The nature of the products formed depends significantly on the type of isocyanate used. researchgate.net

Key findings on the regioselectivity include:

Alkyl isocyanates typically undergo hydrogen atom abstraction. rsc.org

Aryl isocyanates are prone to radical-ipso substitution. rsc.orgresearchgate.net When the N-methyl-pyridinium-4-yl radical cation reacts with phenyl isocyanate, it leads to the formation of a σ-complex ipso intermediate, which then loses the isocyanate radical to form a biaryl product. rsc.org

Allyl isocyanate shows reactivity at the C=C double bond, where the radical attack occurs preferentially, leaving the isocyanate group intact. rsc.org

Isothiocyanates , the sulfur analogues, undergo radical attack at the C=S bond. rsc.orgresearchgate.net

These studies provide insight into the reactivity differences of heterocumulenes towards electrophilic carbon-centered radicals. rsc.org However, translating these findings from the gas phase to solution-phase chemistry has been challenging due to the predominance of radical recombination reactions. researchgate.net

Cyanation Reactions in Advanced Organic Synthesis

Transition-Metal-Catalyzed Cyanation of Aryl Halides

The synthesis of aryl nitriles through transition-metal-catalyzed cyanation of aryl halides is a vital transformation in organic chemistry, as the nitrile group is a versatile precursor for many other functional groups. researchgate.netresearchgate.net Palladium, nickel, and copper complexes are commonly used catalysts for these reactions. researchgate.net A primary challenge in these reactions is the potential for the catalyst to be deactivated by the cyanide anion, which has a strong affinity for metal centers. researchgate.netresearchgate.net To mitigate this, co-catalysts like copper or zinc compounds are sometimes employed. researchgate.net

Various cyanide sources are used, including potassium cyanide (KCN), sodium cyanide (NaCN), and potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.netresearchgate.net Recently, new approaches have been developed that utilize organic nitriles as the cyanide source in nickel-catalyzed reactions, offering a safer alternative to traditional, highly toxic metal cyanide salts. google.com These methods allow for the conversion of a wide range of aryl chlorides and triflates into the corresponding aryl nitriles. google.com While aryl cyanates are not the most common cyanating agents, they represent a potential source of the "CN" group in these transformations.

Photoredox-Nickel Dual Catalysis in Cyanation

A significant advancement in cyanation chemistry is the use of photoredox-nickel dual catalysis. chinesechemsoc.orgchinesechemsoc.org This strategy enables the cyanation of aryl and alkenyl halides under mild, room-temperature conditions using visible light. researchgate.netchinesechemsoc.org The mechanism involves a photoredox catalyst that, upon absorbing light, facilitates the oxidation of a Ni(II) species to a transient Ni(III) species. chinesechemsoc.org This higher oxidation state promotes the crucial steps of cyanide transfer and subsequent reductive elimination to form the aryl nitrile product. chinesechemsoc.orgchinesechemsoc.org

This dual catalytic system overcomes many limitations of traditional methods. It avoids the need for air-sensitive Ni(0) precursors, hypertoxic cyanation reagents, and reduces metal waste. researchgate.netchinesechemsoc.org The reaction shows a broad substrate scope, successfully cyanating a variety of aryl and alkenyl halides with good to excellent yields (53-93%). chinesechemsoc.org The development of this method represents a more benign and operationally simple approach to synthesizing valuable aryl nitrile compounds. chinesechemsoc.org This catalytic strategy has also been extended to other transformations, such as the asymmetric β-arylation of cyclopropanols. rsc.org

Copper-Catalyzed Benzylic C-H Cyanation

Copper-catalyzed reactions represent a significant pathway for forming carbon-cyanide bonds. While direct C-H cyanation of the aromatic ring of 2-methoxyphenyl cyanate is one possibility, the functionalization of adjacent benzylic C-H bonds on substituted analogues is a powerful synthetic tool. These reactions often proceed through a radical-mediated process. snnu.edu.cn Copper catalysts, in conjunction with an oxidant, can enable the site-selective cyanation of benzylic positions. nih.gov

The general mechanism for copper-catalyzed benzylic C-H cyanation involves the activation of a C-H bond to form a benzylic radical. snnu.edu.cn This is often achieved using a copper catalyst and an oxidant like N-fluorobenzenesulfonimide (NFSI). nih.gov The reactivity can be significantly influenced by the electronic nature of the substrate. For an analogue of this compound containing a benzylic position (e.g., an ethyl group on the phenyl ring), the methoxy group's electron-donating nature would stabilize a benzylic radical intermediate, potentially increasing the reaction rate.

Mechanistic studies indicate that the active catalyst is typically a Cu(I) species. However, the reaction often stalls as Cu(I) is oxidized to Cu(II). nih.gov Certain nucleophilic partners, including cyanide itself, can promote the in-situ reduction of Cu(II) back to Cu(I), sustaining the catalytic cycle. nih.gov This has led to the development of systems using "redox buffers" to maintain the optimal catalytic state. nih.gov

Table 1: General Conditions for Copper-Catalyzed Benzylic C-H Cyanation

| Component | Example Reagent/Condition | Purpose | Citation |

|---|---|---|---|

| Substrate | Toluene or Ethylbenzene Analogue | Source of benzylic C-H bond | nih.gov |

| Copper Catalyst | Cu(I) salt (e.g., CuBr, CuI) | Facilitates radical formation and C-CN bond coupling | snnu.edu.cn, nih.gov |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN), Zn(CN)₂ | Provides the cyanide moiety | wikipedia.org, snnu.edu.cn |

| Oxidant | N-Fluorobenzenesulfonimide (NFSI) | Initiates the C-H activation | nih.gov |

| Solvent | Acetonitrile (B52724), Dichloromethane | Reaction medium | snnu.edu.cn |

Rosenmund-von Braun Reaction and Mechanistic Variants

The Rosenmund-von Braun reaction is a classical method for synthesizing aryl nitriles from aryl halides using copper(I) cyanide (CuCN). numberanalytics.comwikipedia.org It is important to note that this reaction does not directly involve aryl cyanates like this compound as the starting material. Instead, it would be used to synthesize the corresponding aryl nitrile (2-methoxybenzonitrile) from an aryl halide (e.g., 2-bromomethoxybenzene).

The traditional reaction requires stoichiometric amounts of CuCN and is typically performed in a high-boiling polar solvent such as pyridine (B92270) or DMF at elevated temperatures. organic-chemistry.org The mechanism is believed to involve the oxidative addition of the aryl halide to the copper(I) cyanide, forming an aryl copper(III) intermediate. numberanalytics.com This is followed by reductive elimination to yield the aryl nitrile and copper(I) halide. numberanalytics.com

Proposed Mechanistic Steps:

Oxidative Addition: Ar-X + Cu(I)CN → Ar-Cu(III)(X)(CN) numberanalytics.com

Reductive Elimination: Ar-Cu(III)(X)(CN) → Ar-CN + Cu(I)X numberanalytics.com

Modern variants have been developed to make the reaction catalytic in copper. These methods often use alkali metal cyanides (e.g., NaCN, KCN) as the cyanide source with a catalytic amount of a copper(I) salt, sometimes with iodide promoters that convert aryl bromides into more reactive aryl iodides in situ. wikipedia.orgorganic-chemistry.org Palladium-catalyzed cyanations have also been developed as an alternative, often using KCN or its less toxic surrogate, zinc cyanide (Zn(CN)₂). wikipedia.org

Rearrangement and Transformation Mechanisms

Isocyanate-Cyanate Interconversion Pathways

Aryl cyanates (Ar-OCN) are isomeric with aryl isocyanates (Ar-NCO) and can undergo rearrangement to the thermodynamically more stable isocyanate form. wikipedia.orgacs.org This transformation is a critical aspect of the reactivity of this compound. While alkyl cyanates can isomerize at or above room temperature, aryl cyanates are generally more stable but will also rearrange upon heating. acs.org For example, benzyl (B1604629) cyanate is reported to rearrange to benzyl isocyanate with explosive force if heated above 0 °C. acs.org

The mechanism of this rearrangement can vary. For allylic cyanates, the conversion to an isocyanate proceeds through a synarchive.comsynarchive.com-sigmatropic pericyclic mechanism. researchgate.net For other cyanates, an ion-pair mechanism in solution has been proposed. acs.org The isocyanate functional group is highly reactive towards nucleophiles, and this rearrangement opens up a vast array of subsequent chemical transformations, such as the formation of ureas and carbamates. wikipedia.orgnih.gov The generation of aryl isocyanates from aryl halides and a cyanate salt can also be achieved through transition-metal catalysis, providing a direct route to these versatile intermediates. nih.gov

Rearrangements of Adducts in Cycloaddition Reactions

The isocyanate isomer of this compound, 2-methoxyphenyl isocyanate, can participate as a dienophile or dipolarophile in cycloaddition reactions. uludag.edu.tr A common reaction is the [3+2] cycloaddition with 1,3-dipoles like nitrones. acs.org These reactions lead to heterocyclic structures, such as 1,2,4-oxadiazolidin-5-ones. uludag.edu.tr

The mechanism of these cycloadditions has been studied in detail and can be influenced by the solvent. acs.org In nonpolar solvents, the reaction tends to proceed through a concerted mechanism. However, in polar solvents, a stepwise mechanism involving a zwitterionic intermediate is favored. acs.org This stepwise pathway begins with the nucleophilic attack of the nitrone oxygen onto the central carbon of the isocyanate group. acs.org

The primary cycloadducts formed in these reactions can be unstable and may undergo further rearrangements. For instance, adducts derived from imidazoline (B1206853) N-oxides and aryl isocyanates can be isolated and characterized. uludag.edu.tr In other systems, the initial adducts can undergo ring-opening or other transformations to yield different, more stable heterocyclic or acyclic products. uludag.edu.tr The specific pathway depends on the substituents and the reaction conditions.

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula | Functional Group |

|---|---|---|

| This compound | CH₃OC₆H₄OCN | Cyanate |

| 2-Methoxyphenyl isocyanate | CH₃OC₆H₄NCO | Isocyanate |

| 2-Methoxybenzonitrile | CH₃OC₆H₄CN | Nitrile |

| 2-Bromomethoxybenzene | CH₃OC₆H₄Br | Aryl Bromide |

| Copper(I) cyanide | CuCN | Inorganic Salt |

| N-Fluorobenzenesulfonimide (NFSI) | (C₆H₅SO₂)₂NF | Oxidant |

| Trimethylsilyl cyanide (TMSCN) | (CH₃)₃SiCN | Cyanide Source |

| Zinc Cyanide | Zn(CN)₂ | Inorganic Salt |

| Nitrone | R₂C=N⁺(R')O⁻ | 1,3-Dipole |

| 1,2,4-Oxadiazolidin-5-one | C₂H₃N₂O₂ (core) | Heterocycle |

Advanced Spectroscopic and Analytical Research Methodologies

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the precise molecular structure of 2-methoxyphenyl cyanate (B1221674). Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of 2-methoxyphenyl cyanate, the protons of the methoxy (B1213986) group (-OCH₃) would typically appear as a singlet at approximately δ 3.8 ppm. The aromatic protons on the benzene (B151609) ring would exhibit signals in the aromatic region, generally between δ 6.8 and 7.5 ppm, with their specific chemical shifts and coupling patterns depending on their position relative to the methoxy and cyanate groups.

The ¹³C NMR spectrum offers further structural confirmation. The carbon atom of the cyanate group (-OCN) is expected to have a characteristic chemical shift in the range of δ 110–115 ppm. The carbon of the methoxy group would appear around δ 55-60 ppm. The aromatic carbons would produce a series of signals in the aromatic region of the spectrum, with their shifts influenced by the electronic effects of the substituents.

NMR spectroscopy is not only crucial for initial structural verification but can also be used to analyze the products of reactions, confirming the formation of the triazine ring structure during curing. The structures of synthesized cyanate esters and their precursors are routinely confirmed using ¹H and ¹³C NMR spectroscopy. mdpi.comgrafiati.com

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Methoxy Protons (-OCH₃) | ~3.8 (s) | - |

| Aromatic Protons | ~6.8-7.5 (m) | - |

| Cyanate Carbon (-OCN) | - | ~110-115 |

| Methoxy Carbon (-OCH₃) | - | ~55-60 |

| Aromatic Carbons | - | ~110-160 |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Predicted values are based on typical ranges for similar functional groups.

Mass Spectrometry (EI, MALDI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. Different ionization methods, such as Electron Ionization (EI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), provide complementary information.

Electron Ionization (EI) Mass Spectrometry:

EI-MS is a hard ionization technique that leads to extensive fragmentation of the molecule. This fragmentation provides a "fingerprint" that can be used for structural elucidation. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Common fragmentation pathways for related phenyl cyanates include the loss of the cyanate group (-OCN) or other small neutral molecules. The fragmentation patterns of N-monosubstituted cyanoacetamides have been studied, showing that the fission of carbon-carbon bonds adjacent to the carbonyl group or nitrogen is a common process. researchgate.net While doubly charged ions are typically weak in EI mass spectra, some aromatic compounds can exhibit notable doubly charged fragment ions. jlu.edu.cn

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry:

MALDI is a soft ionization technique that is particularly useful for analyzing larger molecules and reaction products, such as the oligomers and polymers formed during the curing of this compound. In MALDI-TOF (Time-of-Flight) mass spectrometry, the sample is co-crystallized with a matrix, and a laser is used to desorb and ionize the analyte molecules, typically by protonation [M+H]⁺ or cationization (e.g., [M+Na]⁺, [M+K]⁺). rsc.org This method minimizes fragmentation, allowing for the clear identification of the molecular weights of the parent molecule and its polymerization products, such as the trimer. mdpi.com MALDI-TOF MS has been successfully used to analyze isocyanate mixtures and for the elucidation of fragment structures in prepolymer samples. researchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Ion Type | Expected m/z | Information Provided |

| EI-MS | Molecular Ion (M⁺) | 149.05 | Confirms molecular weight. |

| EI-MS | Fragment Ions | Various | Provides structural information through fragmentation patterns. |

| MALDI-TOF MS | Protonated Molecule ([M+H]⁺) | 150.06 | Confirms molecular weight with minimal fragmentation. |

| MALDI-TOF MS | Sodiated Molecule ([M+Na]⁺) | 172.04 | Confirms molecular weight with minimal fragmentation. |

| MALDI-TOF MS | Potassiated Molecule ([M+K]⁺) | 188.01 | Confirms molecular weight with minimal fragmentation. rsc.org |

| MALDI-TOF MS | Trimer ([3M+H]⁺) | 448.17 | Identifies the formation of the cyclotrimerization product. mdpi.com |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The aromatic ring and the cyanate group are the primary chromophores.

During the curing process, the electronic structure of the system changes significantly with the formation of the triazine ring. This leads to changes in the UV-Vis absorption spectrum. The cyclotrimerization of cyanate esters to form triazine rings is the principal reaction, and this is supported by UV-vis spectroscopic results. acs.orgresearchgate.net As the reaction proceeds, the formation of aromatically substituted cyanurates can lead to shifts in the absorption bands and changes in absorbance intensity. acs.orgresearchgate.net Some studies on related compounds have also noted that the formation of a conjugated aromatic network during polymerization can lead to the appearance of a broad emission band in the visible region. nih.gov

Calorimetric and Thermal Analysis for Reaction Kinetics and Thermodynamics

Calorimetric and thermal analysis techniques are essential for characterizing the reaction kinetics and thermodynamics of the curing process of this compound.

Differential Scanning Calorimetry (DSC) for Cure Chemistry and Enthalpy Determination

Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermal properties and cure chemistry of thermosetting resins like this compound. iokinetic.com By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can provide a wealth of information. iokinetic.com

When a sample of this compound is heated in a DSC instrument, an exothermic peak is observed, which corresponds to the heat released during the cyclotrimerization reaction. nist.gov The area under this exotherm is directly proportional to the total enthalpy of the reaction (ΔH), providing a measure of the heat evolved during curing. mdpi.comgrafiati.com The onset temperature of the exotherm indicates the temperature at which the curing reaction begins, and the peak temperature corresponds to the temperature of the maximum reaction rate. nist.gov

By performing DSC scans at different heating rates, kinetic parameters such as the activation energy (Ea) of the curing reaction can be determined. researchgate.net The degree of cure can also be calculated by comparing the partial heat of reaction of a partially cured sample to the total heat of reaction of an uncured sample. researchgate.net Furthermore, after the initial cure, a second DSC scan can be performed to determine the glass transition temperature (Tg) of the cured polycyanurate network. osti.gov The absence of a residual cure exotherm in the second scan indicates that the curing reaction has gone to completion. nist.gov

Table 4: Typical DSC Data for a Cyanate Ester Resin

| Parameter | Description | Typical Value Range |

| Onset Temperature of Cure | The temperature at which the curing reaction begins. | 150 - 250 °C |

| Peak Exotherm Temperature | The temperature at which the rate of curing is at its maximum. | 200 - 300 °C |

| Enthalpy of Cure (ΔH) | The total heat released during the curing reaction. | 80 - 120 kJ/mol |

| Glass Transition Temperature (Tg) | The temperature at which the cured polymer transitions from a glassy to a rubbery state. | 200 - 400 °C |

Note: The values provided are typical for cyanate ester resins and may vary for this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the analysis of this compound, from monitoring its synthesis to certifying the purity of the final monomer.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound monomer. nih.gov The technique separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). This allows for the quantification of the main compound and the detection of impurities, such as unreacted starting materials (e.g., 2-methoxyphenol) or by-products from the synthesis. rsc.org

A typical HPLC analysis for a cyanate ester involves dissolving the sample in a suitable solvent like acetonitrile (B52724) and injecting it into the system. dtic.mil A reversed-phase column (e.g., C18) is often used, with a mobile phase consisting of a mixture of acetonitrile and water. rsc.orgmdpi.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. rsc.org The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For many applications, a purity of >99% is required. nih.gov

Gas Chromatography (GC) is a powerful tool for analyzing the volatile components within a reaction mixture during the synthesis of this compound. google.com It is particularly useful for monitoring the progress of the reaction and detecting volatile by-products. google.com In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase.

For cyanate ester synthesis, GC can be used to quantify the amount of volatile intermediates or side-products, such as diethylcyanamide, which can form when triethylamine (B128534) is used as a base in the cyanation reaction. google.com The GC is often coupled with a Mass Selective Detector (MSD) or Mass Spectrometer (MS), a technique known as GC-MS. dtic.mil This provides not only retention time data for quantification but also mass spectra for the definitive identification of the separated components. dtic.mil

Diffraction Methods for Solid-State Structure Determination

Diffraction techniques are essential for elucidating the precise three-dimensional arrangement of atoms in the crystalline state of this compound.

Single Crystal X-ray Diffraction is the most definitive method for determining the absolute molecular structure of a crystalline compound like this compound. This technique involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The pattern of scattered X-rays provides detailed information about the electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

For aryl cyanate esters, single-crystal X-ray diffraction studies reveal crucial information about intermolecular interactions and packing in the solid state. dtic.mildtic.mil These structural details can help explain the physical properties of the monomer, such as its melting point and packing efficiency. While a specific crystal structure for this compound is not widely reported in the provided search results, analysis of analogous compounds like bis(4-cyanatophenyl)dimethylsilane shows that weak hydrogen-bonding attractions between aromatic rings and the nitrogen atoms of the cyanate group can dominate the intermolecular packing. dtic.mildtic.mil Such insights are vital for understanding how molecular structure dictates macroscopic properties.

Powder X-ray Diffraction (pXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (pXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline materials. This method provides detailed information about the atomic and molecular structure of a compound, enabling the identification of its crystalline phase, determination of lattice parameters, and assessment of sample purity. The analysis is based on the principle of Bragg's law, where a constructive interference of X-rays scattered by the crystalline lattice planes produces a unique diffraction pattern.

While comprehensive pXRD data for this compound is not extensively available in public literature, analysis of structurally related compounds provides insight into the expected crystalline properties. For instance, single-crystal X-ray diffraction studies on derivatives and precursors of methoxyphenyl cyanates reveal detailed crystallographic information.

A related compound, 2-(2-Methoxyphenyl)butanedinitrile, has been analyzed using single-crystal X-ray diffraction. iucr.orgiucr.org The data from this analysis indicates a monoclinic crystal system with a P 21/c space group. iucr.orgiucr.org The unit cell parameters were determined to be a = 12.393(9) Å, b = 5.405(4) Å, c = 15.216(10) Å, and β = 102.947(8)°, with a volume of 993.3(12) ų. iucr.orgiucr.org Such detailed single-crystal data is invaluable for understanding the three-dimensional arrangement of atoms but differs from the data obtained through pXRD, which analyzes a bulk powder sample containing a multitude of randomly oriented crystallites.

For a typical pXRD analysis of a crystalline organic compound like this compound, the resulting diffractogram would present a series of peaks at specific diffraction angles (2θ). Each peak corresponds to a particular set of lattice planes, as defined by Miller indices (hkl). The intensity of these peaks is proportional to the number of planes contributing to the diffraction.

A hypothetical representation of pXRD data for a crystalline sample of this compound is presented in the interactive table below. This table illustrates the type of data that would be generated from a pXRD experiment, including the diffraction angle (2θ), the corresponding d-spacing calculated from Bragg's law, and the relative intensity of the diffraction peaks.

| Diffraction Angle (2θ) [°] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 70 |

| 21.1 | 4.21 | 85 |

| 23.5 | 3.78 | 60 |

| 26.9 | 3.31 | 55 |

| 29.4 | 3.04 | 30 |

The crystalline phase analysis of this compound using pXRD would involve comparing the experimentally obtained diffraction pattern with reference patterns from crystallographic databases. The unique set of d-spacings and relative intensities serves as a "fingerprint" for the specific crystalline form of the compound. Furthermore, the presence of any additional peaks could indicate the existence of impurities or different polymorphic forms within the sample. The sharpness of the diffraction peaks can also provide qualitative information about the degree of crystallinity of the material.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-methoxyphenyl cyanate (B1221674). These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine a molecule's ground-state electronic structure by calculating the electron density. From this, numerous properties can be derived, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and energies. tijer.orgnih.gov For 2-methoxyphenyl cyanate, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G*, would predict a planar phenyl ring with the methoxy (B1213986) and cyanate groups adopting specific orientations to minimize steric hindrance and maximize electronic stability. nih.gov

The investigation into related substituted phenyl isocyanates has shown that DFT can accurately determine geometric parameters and predict conformational isomers, such as cis and trans forms relative to the substituents, which often differ in energy by a very small amount. nih.gov A similar approach for this compound would yield its most stable three-dimensional structure.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT B3LYP/6-311G Data)*

This table is for illustrative purposes to show the type of data generated from a DFT calculation. The values are not from a published study on this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(ring)-O(methoxy) | ~1.36 Å |

| Bond Length | O(methoxy)-C(methyl) | ~1.43 Å |

| Bond Length | C(ring)-O(cyanate) | ~1.38 Å |

| Bond Length | O(cyanate)-C(cyano) | ~1.28 Å |

| Bond Length | C(cyano)≡N | ~1.17 Å |

| Bond Angle | C-O-C (methoxy) | ~118° |

| Bond Angle | C-O-C (cyanate) | ~115° |

| Bond Angle | O-C≡N (cyanate) | ~178° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. science.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netnih.gov

For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, likely leading to a smaller HOMO-LUMO gap compared to unsubstituted phenyl cyanate. This would suggest increased reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature. science.govresearchgate.net

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Hypothetical)

This table illustrates the type of data generated from a HOMO-LUMO analysis. The values are hypothetical.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -8.95 |

| LUMO Energy | ELUMO | - | -0.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 8.10 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 4.05 |

| Chemical Softness | S | 1 / (2η) | 0.123 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.90 |

| Electrophilicity Index | ω | χ² / (2η) | 2.96 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions. The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, an MEP map would show a high concentration of negative potential (red/yellow) around the nitrogen atom of the cyanate group and the oxygen atoms of both the cyanate and methoxy groups, as these are the most electronegative atoms with lone pairs of electrons. Regions of positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring and the methyl group. This mapping helps identify sites for hydrogen bonding and initial sites of electrophilic or nucleophilic attack. science.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis structure picture of chemical bonds and lone pairs. uni-muenchen.denih.gov This method is particularly useful for quantifying intramolecular delocalization effects, such as hyperconjugation. researchgate.net It achieves this by examining all possible interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). uni-muenchen.de

Table 3: Illustrative NBO Second-Order Perturbation Analysis (Hypothetical)

This table illustrates potential intramolecular interactions and their stabilization energies. The values are hypothetical. LP denotes a lone pair and π* denotes an antibonding pi orbital.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (Omethoxy) | π* (Cring-Cring) | ~25.5 |

| LP (Ocyanate) | π* (Cring-Cring) | ~18.2 |

| LP (Ncyanate) | π* (Cring-Ocyanate) | ~5.1 |

| π (Cring-Cring) | π* (Ocyanate-Ccyano) | ~15.8 |

Computational Mechanistic Elucidation

Beyond static properties, computational chemistry provides profound insights into the dynamics of chemical reactions. By mapping the potential energy surface, researchers can elucidate reaction mechanisms, identify intermediates, and calculate the energy barriers associated with transition states. nih.gov

To understand how this compound might react, computational methods are used to model potential reaction pathways. nih.gov This involves identifying all relevant stationary points—reactants, intermediates, transition states, and products—and calculating their relative energies. frontiersin.org The transition state (TS) is the highest energy point along the lowest energy path between a reactant and a product, and the energy difference between the reactant and the TS is the activation energy barrier.

While specific mechanistic studies on this compound are not documented, computational studies on related aryl isocyanates have successfully detailed reaction pathways for processes like cycloadditions and insertions. researchgate.netpublish.csiro.au For example, a study on the reaction of phenyl isocyanate can involve locating the transition state for the formation of a four-membered ring intermediate. mdpi.com A similar approach for this compound could explore its participation in reactions such as cyclotrimerization to form triazines or reactions with nucleophiles at the electrophilic cyano carbon. DFT calculations would be employed to calculate the activation free energies for competing pathways, thereby predicting the most likely reaction mechanism and product outcome. frontiersin.orgchinesechemsoc.org

Table 4: Illustrative Data for a Hypothetical Reaction Pathway (e.g., Nucleophilic Addition)

This table illustrates the type of energetic data generated from a reaction mechanism study. The values are hypothetical.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [TS for Nu⁻ addition] | +15.5 |

| Intermediate | Adduct of Nu⁻ and cyanate | -5.2 |

| Product | Final product after rearrangement | -20.8 |

Correlation of Theoretical Predictions with Experimental Observations

The validity and predictive power of any computational model hinge on its correlation with real-world experimental data.

A standard practice in computational chemistry is to validate theoretical models against experimental results. For cyanate esters, the curing process is readily tracked experimentally using Fourier-transform infrared (FTIR) spectroscopy. The reaction progress is monitored by observing the disappearance of the characteristic asymmetric stretching band of the O−C≡N group, which appears in the 2200–2300 cm⁻¹ region of the spectrum. bts.gov Simultaneously, the formation of the polymer network is confirmed by the growth of absorbance bands corresponding to the triazine ring, which are found near 1360 cm⁻¹ and 1570 cm⁻¹. bts.gov

While direct spectroscopic validation for this compound models is not documented, the broader class of cyanate ester simulations is frequently validated by comparing computationally predicted bulk properties against those measured in the laboratory. mdpi.comacs.orgschrodinger.com Molecular dynamics simulations have been used to build realistic, in-situ cross-linked models of polycyanurate networks. acs.orgschrodinger.com The thermophysical properties of these simulated networks, such as glass transition temperature (Tg), density, and the coefficient of thermal expansion (CTE), are then calculated. These predicted values are compared with experimental data for the same systems. A strong agreement between the simulated and experimental values validates the accuracy of the force fields and methods used in the simulation, lending high confidence to the model's ability to predict other properties or behaviors. schrodinger.comresearchgate.net

| Property | Computational Method | Experimental Benchmark | Validation Outcome |

|---|---|---|---|

| Density | Molecular Dynamics (MD) | Pycnometry / Dilatometry | Good agreement reported for various polycyanurates. |

| Glass Transition Temp. (Tg) | MD Simulation (e.g., from volume-temperature plots) | Differential Scanning Calorimetry (DSC) / Dynamic Mechanical Analysis (DMA) | Simulations consistently predict experimental trends and values. |

| Coefficient of Thermal Expansion (CTE) | MD Simulation | Thermomechanical Analysis (TMA) | Predicted values align well with experimental data. |

| Water Uptake | MD Simulation with penetrant loading | Gravimetric analysis | Simulations consistent with experimental observations of water absorption levels. |

Explaining Observed Reactivity Trends and Product Distributions

Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms of aryl cyanates, providing detailed molecular-level insights that explain experimentally observed reactivity trends and product distributions. For this compound, these studies help rationalize its behavior in key transformations such as cyclotrimerization and potential rearrangement reactions. By modeling reaction pathways, transition states, and intermediate species, computational methods can predict the most favorable routes and explain the influence of substituents and reaction conditions.

The primary reaction of aryl cyanates is the [2+2+2] cyclotrimerization to form highly stable triazine rings. nih.gov Computational studies, often employing Density Functional Theory (DFT), have been crucial in dissecting the intricate mechanism of this process. The cyclotrimerization is not a simple concerted reaction but proceeds through a series of steps initiated by a nucleophile. researchgate.net

The generally accepted mechanism, supported by computational models, involves several key stages:

Initiation : The reaction starts with the nucleophilic attack on the carbon atom of a cyanate group. This nucleophile can be a residual phenol (B47542) (from the synthesis of the cyanate ester), water, or another cyanate molecule. This forms an imidocarbonate intermediate. researchgate.net

Propagation : The initial imidocarbonate intermediate reacts with two more cyanate ester molecules in a stepwise addition.

Cyclization : The final step involves the ring-closure of the linear trimer to form the stable 1,3,5-triazine (B166579) ring.

Computational kinetic analyses have shown that the activation energies for the cyclotrimerization of aryl cyanates can vary significantly, typically in the range of 50-100 kJ mol⁻¹. nih.gov This variation is highly sensitive to the concentration of impurities like parental phenols and water, which act as catalysts. nih.gov For this compound, the ortho-methoxy group can influence reactivity in two competing ways: its electron-donating character can affect the electrophilicity of the cyanate carbon, and its steric bulk can hinder the approach of nucleophiles or other monomer units.

Molecular dynamics simulations provide another layer of understanding by modeling the cross-linking process directly. acs.org These simulations show the evolution of the polymer network as covalent bonds form, tightening the structure and leading to the final thermoset material. acs.org This approach helps predict how processing temperatures affect the rate and extent of cure, which are direct consequences of the compound's intrinsic reactivity.

Kinetic models derived from computational data often describe the reaction as autocatalytic. nih.gov This means a product of the reaction (such as the initial imidocarbonate or the growing oligomer) acts as a catalyst for subsequent reactions. This explains the often-observed sigmoidal conversion curves in experimental studies.

Beyond cyclotrimerization, aryl cyanates can theoretically undergo other reactions, such as rearrangement to isocyanates. While more common for allylic cyanates, the possibility for aryl cyanates exists under certain conditions. orgsyn.orgbeilstein-journals.org Computational studies can compare the energy barriers for different potential pathways to predict the likely product distribution. For instance, studies on related systems have shown that the chinesechemsoc.orgchinesechemsoc.org-sigmatropic rearrangement pathway may not be synchronous, with C-O bond cleavage preceding C-N bond formation. beilstein-journals.org This insight, derived from transition state analysis, explains the formation of specific stereoisomers or regioisomers. For this compound, computational models could predict the feasibility of rearrangement versus cyclotrimerization by comparing the activation energy of the respective transition states.

The table below summarizes key parameters obtained from computational studies on aryl cyanate reactivity, which can be extrapolated to understand this compound.

| Parameter | Computational Method | Finding | Implication for this compound |

| Activation Energy (Cyclotrimerization) | Isoconversional Kinetic Analysis (from DFT) | 50-100 kJ mol⁻¹ | The reactivity will be within this range, influenced by the electronic and steric effects of the methoxy group. |

| Reaction Model | Kinetic computations | Autocatalytic model, f(α) = αᵐ(1−α)ⁿ | The polymerization rate is expected to accelerate as the reaction proceeds due to the catalytic effect of intermediates. nih.gov |

| Mechanism | DFT Calculations | Stepwise, involving imidocarbonate intermediates; sensitive to phenolic impurities. researchgate.net | Purity of the monomer is critical for predictable reactivity; the ortho-methoxy group could potentially stabilize intermediates via intramolecular interactions. |

| Rearrangement Pathway | DFT Transition State Analysis | Potential for asynchronous chinesechemsoc.orgchinesechemsoc.org-sigmatropic rearrangement to isocyanate. beilstein-journals.org | This provides a framework to computationally assess if this is a viable side reaction for this compound under specific conditions. |

Research Perspectives on the Chemical Utility of 2 Methoxyphenyl Cyanate

Role in Heterocyclic Compound Synthesis

2-Methoxyphenyl cyanate (B1221674), as a member of the aryl cyanate ester family, is a valuable precursor in the synthesis of various heterocyclic compounds, most notably those containing nitrogen. Its reactivity is centered around the electrophilic nature of the cyanate carbon atom and the propensity of the cyanate group to undergo cyclization reactions.

Pathways to Triazines and Other Nitrogen-Containing Heterocycles

The most prominent reaction of aryl cyanates, including 2-methoxyphenyl cyanate, is their thermally or catalytically induced cyclotrimerization to form highly stable, symmetrically substituted 2,4,6-triaryloxy-1,3,5-triazines. kpi.uathieme-connect.de This process, known as polycyclotrimerization when using dicyanate or polycyanate monomers, is a cornerstone of cyanate ester resin chemistry. mdpi.com The reaction proceeds through the formation of a six-membered 1,3,5-triazine (B166579) ring, which serves as a robust and thermally stable core. mdpi.comscirp.org For monofunctional cyanates like this compound, this trimerization yields a discrete molecular compound, 2,4,6-tris(2-methoxyphenoxy)-1,3,5-triazine.

The generally accepted mechanism for this transformation involves several steps. It can be initiated by nucleophiles, such as residual phenols, which attack the electrophilic carbon of the cyanate group to form an imidocarbonate intermediate. semanticscholar.orgmdpi.com This intermediate then reacts sequentially with two more cyanate ester molecules, ultimately leading to the formation and release of the stable 1,3,5-triazine ring. semanticscholar.orgmdpi.com The reaction kinetics are often autocatalytic, where the reaction products can accelerate the process. researchgate.net

Beyond triazines, the electrophilic nature of the cyanate group allows for its use in constructing other nitrogen-containing heterocycles. For example, electrophilic cyanide sources can be used in the synthesis of 2-amino-benzoxazoles or -benzimidazoles from the corresponding ortho-substituted anilines. rsc.org While direct examples with this compound are specific, the principle of using an electrophilic CN source suggests its potential in similar cyclization reactions with appropriate binucleophiles. rsc.org

Cyanate Esters as Precursors for Complex Architectures

The cyanate ester moiety is a versatile functional group that serves as a linchpin in the assembly of more complex molecular architectures. The formation of the triazine ring itself creates a rigid, planar core that can be used to build larger, well-defined structures like dendrimers and other supramolecular assemblies. researchgate.net

The reactivity of the cyanate group extends to reactions with other functional groups, enabling the creation of diverse structures. For instance, cyanate esters can react with epoxides. This reaction typically begins with the trimerization of the cyanate ester to form a cyanurate ring, which can then react with the epoxy resin. scirp.org This can lead to the formation of oxazolidone structures and even hybrid cyanurate/isocyanurate rings. scirp.org Such reactions are fundamental in creating interpenetrating polymer networks with tailored properties. acs.org

Furthermore, the cyanate functional group can be a precursor for other reactive moieties. While the cyano group is a valuable precursor for transformations into amines, carboxylic acids, or other heterocycles, the transformation of the aryl cyanate group itself provides a handle for further functionalization, although this is less common than its direct use in cyclization. researchgate.net The ability to form robust linkages through cyclotrimerization makes cyanate esters like this compound valuable building blocks for constructing intricate and stable molecular and macromolecular systems.

Building Block in Advanced Organic Transformations

The utility of this compound extends beyond heterocycle formation into the realm of advanced organic transformations, where the cyanate moiety can be strategically employed for molecular construction and functionalization.

Functionalization of Aryl Systems via Cyanate Moiety

The cyanate group (-OCN) is a potent electrophilic site, making it susceptible to nucleophilic attack. This reactivity allows for the transformation of the cyanate into other functional groups, thereby functionalizing the aryl system. Nucleophilic substitution can displace the cyanate group, although this is less common than its participation in cycloadditions.

More significantly, the cyano group, which is structurally related to the cyanate, is recognized as a valuable precursor for a wide array of functional group interconversions. researchgate.net Palladium-catalyzed reactions, for example, have been extensively developed for the cyanation of aryl halides to produce aryl nitriles. rsc.orgacs.org These aryl nitriles can then be converted into amines, aldehydes, and carboxylic acids. researchgate.net While this refers to the introduction of a nitrile (-CN) rather than the reaction of a cyanate (-OCN), it highlights the synthetic value of the cyano functionality in organic synthesis. Reagents that act as electrophilic cyanide sources are used for various transformations, including the synthesis of heterocycles and cyanamides, demonstrating the versatility of electrophilic CN transfer. rsc.orgscielo.bracs.org

Design of Multitasking Reagents for Chemoselective Transformations

The concept of multitasking reagents involves a single chemical entity that can participate in multiple, selective chemical reactions. This compound fits this description through its ability to engage in chemoselective transformations. The cyanate group's primary reaction pathway is cyclotrimerization, a highly selective process that forms triazine rings with near-quantitative yield, often proceeding without the side reactions like dimerization or chain polymerization that can plague other cyclotrimerizations. kpi.ua

This inherent selectivity allows for its use in complex reaction mixtures. For example, in blends with epoxy resins, the cyanate ester can first undergo its characteristic cyclotrimerization, with the resulting triazine network then reacting with the epoxy groups, often at a different temperature. scirp.org This enables the sequential formation of interpenetrating polymer networks. acs.org The ability to participate in multicomponent reactions, where several reactants combine in a single operation, is another hallmark of a multitasking reagent. The selective reaction of the cyanate group with specific nucleophiles in a complex environment allows for the construction of intricate molecules in a streamlined fashion. acs.org

Controlled Polymerization for Materials Research

This compound, as a monofunctional cyanate ester, serves as a model compound for understanding the polymerization of its multifunctional counterparts, which are crucial for creating high-performance thermosetting polymers known as polycyanurates. researchgate.net These materials are widely used in aerospace, electronics, and other advanced industries due to their exceptional thermal stability, low moisture absorption, and excellent dielectric properties. arxada.comdakenchem.comsamaterials.com

The polymerization of cyanate esters is a thermally driven polycyclotrimerization reaction. mdpi.com When monomers containing two or more cyanate groups are heated, they form a dense, highly cross-linked network of triazine rings and aromatic units. kpi.ua This process can be controlled by temperature and the use of catalysts, such as metal carboxylates or phenols, which can influence the reaction rate and the final properties of the material. researchgate.net

The kinetics of this polymerization are complex and have been extensively studied. The process is often autocatalytic and can transition from being kinetically controlled to diffusion-controlled as the viscosity of the reacting mixture increases and the material vitrifies. mdpi.comresearchgate.net Understanding these kinetics is critical for controlling the cure cycle during the manufacturing of composite parts.

While this compound itself, being monofunctional, cannot form a cross-linked network, it is used in research to study the fundamental chemistry and kinetics of the cyclotrimerization reaction without the complexities of network formation. google.com It can also be used as a reactive modifier in difunctional cyanate ester systems to control the cross-link density and tailor the final properties of the polymer, such as its glass transition temperature (Tg) and mechanical toughness.

Interactive Data Table: Polymerization Characteristics of Aryl Cyanates

This table summarizes typical kinetic parameters for the polymerization of aryl cyanate esters, which are analogous to the behavior of this compound in a polymerizing system.

| Parameter | Description | Typical Value Range | Source |

| Reaction Type | The fundamental chemical reaction leading to polymerization. | Cyclotrimerization | kpi.uamdpi.com |

| Curing Temperature | The temperature range required to initiate and complete the polymerization. | 180 - 280 °C | kpi.ua |

| Heat of Polymerization (per OCN group) | The amount of heat released during the reaction for each cyanate functional group. | 62 - 110 kJ/mol | mdpi.com |

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | ~40 - 70 kJ/mol | researchgate.net |

| Reaction Order | Describes how the reaction rate depends on the concentration of the monomer. | Often follows autocatalytic models | mdpi.comresearchgate.net |

Curing Chemistry of Cyanate Esters for Network Polymers

The curing of cyanate esters, including this compound, is a thermally driven process that results in the formation of a highly cross-linked polymer network. The fundamental reaction is a cyclotrimerization of the cyanate (-OCN) functional groups to form sterically hindered and highly symmetric triazine rings. zenodo.orgresearchgate.netcnrs.fr This process is responsible for the exceptional thermal stability and mechanical properties of the resulting polycyanurate networks. zenodo.orgresearchgate.net

The curing process can be initiated by heat alone, typically in the temperature range of 200–350 °C. mdpi.com However, catalysts are often employed to lower the curing temperature and accelerate the reaction rate. cnrs.fr The purity of the cyanate ester monomer can significantly impact both the curing chemistry and the final glass transition temperature (Tg) of the polymer. acs.org Studies have shown that the curing process can be monitored using techniques such as Fourier transform infrared (FTIR) spectroscopy and differential scanning calorimetry (DSC). cnrs.fracs.org FTIR spectroscopy allows for the tracking of the disappearance of the cyanate group and the appearance of the triazine ring, providing insights into the reaction kinetics. cnrs.fr DSC is used to determine the enthalpy of the curing reaction and the glass transition temperature of the cured resin. mdpi.comacs.orgresearchgate.net For some cyanate esters, the enthalpy of cyclotrimerization has been determined to be approximately 90 ± 5 kJ per mole of cyanate groups. mdpi.com

The curing process is complex and can involve several steps, including the formation of an imidocarbonate intermediate through the reaction of an aryl cyanate with a nucleophile, such as a phenol (B47542). mdpi.com This is followed by the consecutive addition of two more cyanate molecules to form the stable 1,3,5-triazine ring. mdpi.com The final cured product consists of a three-dimensional network of these triazine rings, which imparts the material with its characteristic high performance. researchgate.net

Impact of Monomer Structure on Polymerization Behavior

The structure of the cyanate ester monomer plays a crucial role in its polymerization behavior and the properties of the final thermoset polymer. The presence, position, and nature of substituents on the aromatic ring can significantly influence reactivity, curing kinetics, and the ultimate thermal and mechanical properties of the polycyanurate network. acs.orgacs.org

For instance, studies on creosol-derived bis(cyanate) esters have shown that those with more sterically demanding bridging groups cure more slowly but can achieve a more complete cure compared to those with less bulky bridges like a methylene (B1212753) group. acs.org This highlights the intricate relationship between molecular architecture and the curing process.

The presence of ortho-substituents, such as the methoxy (B1213986) group in this compound, can introduce steric hindrance, which may slow down the cyclotrimerization reaction. researchgate.net However, these groups can also influence the properties of the resulting polymer in other ways. For example, research on cyanate esters with and without ortho-methoxy groups revealed that the deoxygenated versions (without the methoxy group) exhibited higher glass transition temperatures (up to 30°C higher) and improved thermal stability (onset of degradation 50-80°C higher). acs.orglookchem.com The deoxygenated resins also showed significantly lower water absorption and higher wet glass transition temperatures. acs.orglookchem.com This suggests that while the methoxy group can be a key feature of renewable phenol sources, its removal can lead to enhanced performance in the final polymer. acs.orglookchem.com

The following table summarizes the effect of ortho-methoxy groups on the properties of cyanate ester resins, based on a comparative study. acs.org

| Property | Oxygenated Resins (with o-methoxy) | Deoxygenated Resins (without o-methoxy) |

| Glass Transition Temperature (Tg) | Lower | Up to 30°C Higher |

| Onset of Thermal Degradation | Lower | 50-80°C Higher |

| Water Uptake | Higher | Up to 43% Lower |

| Wet Glass Transition Temperature | Lower | Up to 37°C Higher |

| Char Yield | Lower | Significantly Higher |

Investigation of Structure-Reactivity Relationships

Electronic and Steric Effects of the 2-Methoxyphenyl Moiety on Cyanate Reactivity

The reactivity of the cyanate group in this compound is influenced by both electronic and steric effects imparted by the 2-methoxyphenyl moiety. The methoxy group at the ortho position is an electron-donating group. Electron-donating substituents can influence the electron density of the cyanate group, potentially affecting the rate of cyclotrimerization.

Understanding Intermolecular Interactions in Cyanate Ester Systems

The solid-state packing and intermolecular interactions of cyanate ester monomers can influence their reactivity and the morphology of the resulting polymer network. While specific studies on the crystal structure and detailed intermolecular interactions of this compound are not widely available, general principles of intermolecular forces in similar organic molecules can be applied.

In crystalline organic compounds, various non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces play a crucial role in determining the crystal packing. nih.goviucr.org For molecules containing aromatic rings and functional groups like the cyanate group, π-π stacking interactions between the phenyl rings of adjacent molecules can be expected. nih.gov The presence of the methoxy group can also lead to specific dipole-dipole interactions or weak hydrogen bonds. A comprehensive understanding of these interactions would require detailed crystallographic analysis. Such studies can provide insights into how molecules are arranged in the solid state before polymerization and how this pre-organization might influence the curing process and the final properties of the polycyanurate network.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxyphenyl Cyanate, and how can purity be optimized?

Synthesis of aryl cyanates typically involves reacting phenols with cyanogen halides under controlled conditions. For analogs like 3-Methoxyphenyl isocyanate (CAS 33252-71-2), optimized protocols include using anhydrous solvents (e.g., chloroform) and inert atmospheres to minimize hydrolysis . Purity (>95%) can be achieved via recrystallization or column chromatography, with analytical validation by HPLC and NMR . For this compound, adjust reaction parameters (temperature, stoichiometry) based on methoxy group reactivity, which may influence cyclotrimerization side reactions .

Q. How can spectroscopic techniques characterize this compound’s structural integrity?

- NMR : Use and NMR to confirm methoxy (-OCH) and cyanate (-OCN) groups. Compare chemical shifts with analogs like Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate, where the electron-withdrawing cyano group deshields adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]) and fragments. For methyl cyanate derivatives, isotopic patterns distinguish cyanate from isocyanate isomers .

- IR Spectroscopy : Confirm the cyanate stretch (~2250 cm) and absence of isocyanate (~2270 cm) .

Q. What experimental conditions affect the stability of this compound in solution?

Cyanates degrade under acidic/basic conditions or elevated temperatures. A central composite design (RSM) study on cyanate degradation found:

- Key factors : pH (4–8), temperature (20–60°C), and storage duration (1–30 days).

- Optimal stability : Neutral pH (6–7) and low temperature (≤25°C) minimize hydrolysis to urea/ammonia .

- Validation : Monitor degradation via ion chromatography (cyanate → carbonate) and kinetic modeling (pseudo-first-order rate constants) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize cyanate-based reaction systems?

RSM is critical for multifactorial optimization (e.g., synthesis, degradation). For cyanate degradation:

- Design : Central composite design with variables like pH, temperature, and time.

- Model validation : A quadratic model with R = 0.9102 and adequate precision >4 ensures reliability.

- Statistical significance : F-value (7.97) and Prob>F (<0.05) confirm model validity. Interactions (e.g., pH × temperature) are quantified via 3D surface plots .

Example Table :

| Factor | Coefficient | P-value |

|---|---|---|

| pH (B) | -1.24 | 0.003 |

| Temperature (C) | 2.56 | 0.001 |

| Time (D) | 1.89 | 0.012 |

Q. What role does the methoxy substituent play in this compound’s reactivity?

The methoxy group (-OCH) is electron-donating, altering electrophilicity:

- Nucleophilic substitution : Methoxy groups deactivate the aromatic ring, slowing cyanate hydrolysis compared to unsubstituted phenyl cyanates.

- Cyclotrimerization : Methoxy-substituted cyanates form triazine networks at higher activation energies, requiring catalysts (e.g., metal carboxylates) for polymerization .

- Comparative kinetics : Rate constants (k) for methoxy-substituted cyanates are ~30% lower than chloro analogs, as shown in Arrhenius plots .

Q. How can contradictions in cyanate degradation data be resolved?

Discrepancies arise from:

- Analytical variability : Use standardized protocols (e.g., ion chromatography vs. titrimetry) .

- Environmental factors : Control humidity (hydrolysis) and light (photodegradation).

- Statistical reconciliation : Apply multivariate ANOVA to isolate significant variables (e.g., storage pH) from noise. A CV <5% indicates robust reproducibility .

Q. What advanced composite applications utilize cyanate ester derivatives?

Cyanate esters (e.g., this compound-based resins) are used in aerospace composites due to:

- Thermal stability : Glass transition temperatures (T) >250°C, outperforming epoxies.

- Processing : Compatible with RTM and filament winding. CNT-modified cyanate esters show 20% higher flexural strength .

- Cure mechanisms : Cyclotrimerization forms triazine rings, monitored via FTIR (disappearance of -OCN peak) .

Methodological Considerations

- Toxicity screening : Cyanates are moderately toxic; prioritize LC-MS for trace metabolite detection (e.g., thiocyanate in biological matrices) .

- Data reporting : Include raw and corrected values (e.g., cyanate vs. carbonate concentrations) to enhance reproducibility .